Home > Products > Screening Compounds P87509 > (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
(3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone - 1251680-76-8

(3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Catalog Number: EVT-2904419
CAS Number: 1251680-76-8
Molecular Formula: C24H26FN3O2
Molecular Weight: 407.489
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor []. It is widely used in research to investigate the role of CB1 receptors in various physiological processes, including pain, appetite, and cognition. SR141716A has been shown to block the effects of cannabinoid agonists, such as Δ9-tetrahydrocannabinol (Δ9-THC) and WIN 55,212-2, in both in vitro and in vivo studies [, , , , , , , , , , , , , , , , , , , , , , , , ].

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound was investigated for potential antipsychotic properties []. While it displayed antipsychotic-like effects in behavioral tests, it did not bind to dopamine receptors. Metabolically, it was found to convert to (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, a compound that exhibited both activity and toxicity in behavioral studies [].

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide. It exhibited activity in behavioral tests for antipsychotic potential but was also found to be toxic [].

References

    4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

    Compound Description: This compound was identified as a potential antipsychotic agent due to its ability to reduce spontaneous locomotion in mice without inducing ataxia []. It effectively inhibited conditioned avoidance responding in both rats and monkeys. Notably, unlike traditional antipsychotic drugs, compound 41 did not cause dystonic movements in a primate model, suggesting a potential advantage in terms of extrapyramidal side effects [].

    References

      (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl) methanone (21)

      Compound Description: Demonstrated potent activity against pentylenetetrazole-induced convulsions, suggesting potential as an anticonvulsant agent [].

      References

        (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-chlorophenyl)methanone (4)

        Compound Description: This compound exhibited a favorable anticonvulsant depression ratio, indicating potential for anticonvulsant activity with reduced sedative effects [].

        References

          (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-trifluoromethylphenyl)methanone (8), (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(3-thienyl)methanone (13), and (5-amino-3-ethyl-1-methyl-1H-pyrazol-4-yl)phenylmethanone (14)

          Compound Description: These compounds exhibited strong central nervous system depressant effects, suggesting potential sedative or hypnotic properties [].

          References

            (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-thienyl)methanone (12)

            Compound Description: This compound exhibited potent central depressant activity without inducing anticonvulsant effects or motor impairment [].

            References

              (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

              Compound Description: This compound demonstrated a behavioral profile indicative of potential antipsychotic activity. It is noteworthy that this compound showed a positive result in the Ames test, suggesting potential mutagenic properties, which raises concerns about its safety profile [].

              References

                2-(diethylamino)acetamide (25) and 2-[[3-(2-methyl-1-piperidinyl)propyl]-amino]acetamide (38)

                Compound Description: These compounds were investigated as potential antipsychotic agents due to their ability to reduce spontaneous locomotion in mice without causing ataxia, similar to known antipsychotics []. They also exhibited selective inhibition of conditioned avoidance in rats and monkeys without inducing dystonic movements in a primate model, suggesting a lower risk of extrapyramidal side effects compared to traditional antipsychotics []. Biochemical studies indicated that these compounds act via a nondopaminergic mechanism [].

                Overview

                The compound (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule that features a piperidine ring substituted with a benzyloxy methyl group and a 4-fluorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological pathways.

                Source

                This compound can be synthesized through various chemical methods, often involving the modification of existing piperidine derivatives. It is primarily utilized in research settings, particularly in studies related to receptor interactions and enzyme inhibition.

                Classification

                The compound falls under the category of piperidine derivatives and can be classified as an aryl ketone due to the presence of the ketone functional group. Its structural complexity allows it to interact with biological targets, making it of interest in pharmaceutical research.

                Synthesis Analysis

                Methods

                The synthesis of (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone typically involves several key steps:

                1. Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving appropriate precursors, such as 1-benzylpiperidine and suitable alkylating agents.
                2. Introduction of the Benzyloxy Methyl Group: This step usually involves a nucleophilic substitution reaction where benzyl chloride reacts with a piperidine derivative in the presence of a base, leading to the formation of the benzyloxy methyl substituent.
                3. Attachment of the 4-Fluorophenyl and Pyrazole Moiety: The final step consists of coupling the piperidine derivative with 4-fluorobenzoyl chloride and a pyrazole derivative under basic conditions to yield the desired product.

                Technical Details

                The synthesis may require optimization for yield and purity, often employing advanced techniques such as continuous flow reactors or high-performance liquid chromatography for purification.

                Molecular Structure Analysis

                Structure

                The molecular structure of (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone can be represented as follows:

                • Molecular Formula: C20H24FN3O2
                • Molecular Weight: Approximately 357.42 g/mol

                Data

                The compound features distinct functional groups:

                • A piperidine ring, which contributes to its basicity and potential interactions with biological targets.
                • A benzyloxy methyl group, enhancing lipophilicity and possibly affecting pharmacokinetic properties.
                • A 4-fluorophenyl group, which may influence binding affinity and selectivity for certain receptors.
                Chemical Reactions Analysis

                Reactions

                The compound can undergo several types of chemical reactions:

                1. Oxidation: The ketone group can be oxidized to introduce additional functional groups or modify existing ones.
                2. Reduction: Reduction reactions could convert the ketone group into an alcohol or other reduced forms.
                3. Substitution Reactions: The benzyloxy methyl and fluorophenyl groups are capable of participating in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

                Technical Details

                These reactions are typically performed under controlled conditions to ensure selectivity and yield, often utilizing catalysts or specific reaction media.

                Mechanism of Action

                The mechanism of action for (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects, including potential therapeutic effects in treating disorders related to neurotransmitter imbalances.

                Physical and Chemical Properties Analysis

                Physical Properties

                The compound is expected to have moderate solubility in organic solvents due to its lipophilic nature from the benzyloxy methyl group. Its melting point and boiling point would need to be determined experimentally.

                Chemical Properties

                Key chemical properties include:

                • Stability under standard laboratory conditions.
                • Reactivity towards nucleophiles due to the presence of electrophilic sites in the structure.

                Relevant data regarding solubility, stability, and reactivity profiles would typically be assessed through standard analytical techniques such as NMR spectroscopy and mass spectrometry.

                Applications

                Scientific Uses

                (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone has several scientific applications:

                1. Chemistry: It serves as an intermediate in synthesizing more complex molecules.
                2. Biology: The compound can be employed in studies involving receptor binding assays and enzyme inhibition tests.
                3. Pharmaceutical Industry: It holds potential for developing new therapeutic agents targeting central nervous system disorders or other conditions influenced by receptor activity.

                Properties

                CAS Number

                1251680-76-8

                Product Name

                (3-((benzyloxy)methyl)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

                IUPAC Name

                [5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone

                Molecular Formula

                C24H26FN3O2

                Molecular Weight

                407.489

                InChI

                InChI=1S/C24H26FN3O2/c1-27-23(14-22(26-27)20-9-11-21(25)12-10-20)24(29)28-13-5-8-19(15-28)17-30-16-18-6-3-2-4-7-18/h2-4,6-7,9-12,14,19H,5,8,13,15-17H2,1H3

                InChI Key

                ZJRVEEKZNNGYQF-UHFFFAOYSA-N

                SMILES

                CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCC(C3)COCC4=CC=CC=C4

                Solubility

                not available

                Product FAQ

                Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                • To receive a quotation, send us an inquiry about the desired product.
                • The quote will cover pack size options, pricing, and availability details.
                • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                • Quotations are valid for 30 days, unless specified otherwise.
                Q2: What Are the Payment Terms for Ordering Products?
                • New customers generally require full prepayment.
                • NET 30 payment terms can be arranged for customers with established credit.
                • Contact our customer service to set up a credit account for NET 30 terms.
                • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                Q3: Which Payment Methods Are Accepted?
                • Preferred methods include bank transfers (ACH/wire) and credit cards.
                • Request a proforma invoice for bank transfer details.
                • For credit card payments, ask sales representatives for a secure payment link.
                • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                Q4: How Do I Place and Confirm an Order?
                • Orders are confirmed upon receiving official order requests.
                • Provide full prepayment or submit purchase orders for credit account customers.
                • Send purchase orders to sales@EVITACHEM.com.
                • A confirmation email with estimated shipping date follows processing.
                Q5: What's the Shipping and Delivery Process Like?
                • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                • You can use your FedEx account; specify this on the purchase order or inform customer service.
                • Customers are responsible for customs duties and taxes on international shipments.
                Q6: How Can I Get Assistance During the Ordering Process?
                • Reach out to our customer service representatives at sales@EVITACHEM.com.
                • For ongoing order updates or questions, continue using the same email.
                • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                Quick Inquiry

                 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.